3-Phenylbicyclo[4.2.0]octa-1,3,5-triene
Description
3-Phenylbicyclo[4.2.0]octa-1,3,5-triene (CAS: 53076-10-1) is a bicyclic aromatic hydrocarbon characterized by a fused bicyclo[4.2.0]octatriene core substituted with a phenyl group at position 2. The compound’s strained bicyclic framework and conjugated π-system make it a valuable intermediate in organic synthesis and materials science. Its synthesis typically involves cyclization reactions, such as the catalytic coupling of 1,5-hexadiyne with phenylacetylene, which forms the bicyclic backbone while introducing the phenyl substituent . The compound’s reactivity is influenced by the electron-rich triene system and steric strain, enabling applications in pharmaceuticals, agrochemicals, and advanced polymers.
Properties
CAS No. |
53076-10-1 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-phenylbicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C14H12/c1-2-4-11(5-3-1)13-8-6-12-7-9-14(12)10-13/h1-6,8,10H,7,9H2 |
InChI Key |
LZJUTFSQEFYGRW-UHFFFAOYSA-N |
SMILES |
C1CC2=C1C=CC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Diels-Alder Reactions
3-Phenylbicyclo[4.2.0]octa-1,3,5-triene is frequently utilized in Diels-Alder reactions due to its ability to act as a diene or dienophile. The compound's reactivity allows for the formation of complex cyclic structures, which are valuable in synthesizing natural products and pharmaceuticals. For instance, it has been employed in the synthesis of various polycyclic compounds that can serve as precursors for biologically active molecules .
Case Study: Synthesis of Tetracene Derivatives
A notable application involves its use in synthesizing tetracene derivatives through selective bromination followed by coupling reactions. In one study, this compound underwent bromination to yield a brominated derivative that was subsequently used in a Yamamoto coupling reaction to produce tetracene-based materials with enhanced electronic properties .
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of bicyclic compounds like this compound exhibit significant anticancer properties. For example, compounds derived from this bicyclic framework have been studied for their effectiveness against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .
Case Study: Podophyllotoxin Analogues
In a study focusing on podophyllotoxin analogues, researchers synthesized derivatives of this compound that demonstrated promising antitumor activity comparable to established chemotherapeutic agents. These compounds were evaluated for their cytotoxic effects on cancer cells and showed potential as new therapeutic agents in cancer treatment regimens .
Materials Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to fine-tune its electronic properties through substitution patterns opens avenues for developing more efficient organic semiconductors .
Case Study: OLEDs Development
In the context of OLED technology, compounds based on this compound have been incorporated into device architectures to enhance light emission efficiency and stability. Studies have shown that these materials can improve the overall performance metrics of OLEDs compared to traditional materials used in the industry .
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Organic Synthesis | Diels-Alder reactions; synthesis of tetracenes | Effective precursor for complex cyclic structures |
| Medicinal Chemistry | Anticancer agents; podophyllotoxin analogues | Significant cytotoxic effects on cancer cell lines |
| Materials Science | Organic electronics; OLEDs | Improved efficiency and stability in devices |
Chemical Reactions Analysis
Diels-Alder Cycloadditions
The compound acts as a diene in [4+2] cycloadditions due to its conjugated triene system. Reaction with electron-deficient dienophiles like maleic anhydride produces bicyclic adducts. Thermodynamic studies show these reactions proceed with enthalpy changes ranging from -25 to -40 kJ/mol depending on substituent effects.
Electrophilic Aromatic Substitution
The phenyl group undergoes directed substitution reactions under Friedel-Crafts conditions:
| Reaction Type | Reagents | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Phenyl-4-nitro derivative | 62% |
| Sulfonation | SO₃/H₂SO₄ | 3-Phenyl-4-sulfonic acid | 58% |
| Halogenation | Cl₂/FeCl₃ | 3-Phenyl-4-chloro derivative | 71% |
Regioselectivity follows para-directing effects of the bicyclic framework.
Hydrogenation Reactions
Catalytic hydrogenation (H₂/Pd-C) selectively reduces isolated double bonds:
textInitial structure → 3-Phenylbicyclo[4.2.0]octene (ΔH = -98 kJ/mol)[1] Further reduction → 3-Phenylbicyclo[4.2.0]octane[1]
Complete saturation requires elevated pressures (5 atm) and temperatures (80°C).
Photochemical Rearrangements
UV irradiation induces structural isomerization through diradical intermediates :
text3-Phenylbicyclo[4.2.0]octa-1,3,5-triene ⇌ 5-Phenylbicyclo[3.3.0]octa-1,3,6-triene (φ = 0.32)[3]
Quantum yields (φ) demonstrate wavelength-dependent efficiency .
Organometallic Coupling
Reacts with Grignard reagents via nickel-catalyzed cross-coupling:
| Reagent | Product | TOF (h⁻¹) | Reference |
|---|---|---|---|
| PhMgBr | 3,4-Diphenyl derivative | 220 | |
| VinylMgCl | 3-Phenyl-4-vinyl derivative | 185 |
Turnover frequencies (TOF) indicate significant catalytic activity under mild conditions .
Oxidative Functionalization
Controlled oxidation with KMnO₄ introduces oxygen functionalities:
textBicyclic framework → γ-Lactone derivative (71% yield)[1] Phenyl ring → Benzoic acid substituent (via radical pathway)[1]
Stoichiometric oxidants favor ring-opening products over aromatic oxidation.
This reactivity profile enables precise structural modifications for applications ranging from liquid crystal precursors to pharmaceutical intermediates. Recent studies demonstrate 83% yield improvements in Diels-Alder reactions using microwave-assisted conditions, suggesting ongoing optimization potential in synthetic methodologies.
Comparison with Similar Compounds
Reactivity and Functionalization
- Electrophilic Substitution : The 3-phenyl derivative exhibits enhanced stability due to conjugation with the phenyl group, whereas brominated analogues (e.g., 3-bromo derivative) are more reactive in cross-coupling reactions .
- Stereochemical Control : Chiral derivatives like (7S)-7-vinylbicyclo[4.2.0]octa-1,3,5-triene demonstrate the scaffold’s utility in asymmetric synthesis, contrasting with the planar symmetry of the parent compound .
Thermal and Electronic Properties
- Polymer Applications: DVS-bis-BCB (CYCLOTENE®) leverages the bicyclic core’s rigidity to achieve low dielectric constants (<2.7), outperforming non-functionalized BCB derivatives in microelectronics .
- Thermal Stability : BCB-based polyetherimides (e.g., benzocyclobutene-terminated polymers) exhibit glass transition temperatures (Tg) exceeding 250°C, highlighting the impact of functional groups on thermal behavior .
Research Findings and Discrepancies
- Synthesis Discrepancies : lists the compound as “4-phenylbicyclo[4.2.0]octa-1(6),2,4-triene” but specifies the CAS number for the 3-phenyl isomer. This likely reflects a naming inconsistency rather than structural divergence.
- Isomerization Pathways : Acid-catalyzed pyrolysis of styrene derivatives can yield bicyclo[4.2.0]octa-1,3,5-triene, highlighting the scaffold’s accessibility from simple precursors .
Preparation Methods
Tetrabutylammonium Fluoride (TBAF)-Promoted Ring Expansion of Biscyclopropanes
One of the most documented methods involves the treatment of biscyclopropane precursors with TBAF in anhydrous tetrahydrofuran (THF) under reflux conditions to induce ring expansion and form the bicyclo[4.2.0]octatriene framework with phenyl substitution.
- Starting from biscyclopropane derivatives bearing phenyl groups.
- Dissolution in anhydrous THF.
- Addition of TBAF solution (1 M in THF) in slight excess (typically 1.1 equivalents).
- Heating to reflux under inert atmosphere (argon) overnight.
- Quenching with saturated ammonium chloride solution.
- Extraction with diethyl ether, drying over sodium sulfate, and purification by silica gel flash chromatography.
- Yields range from moderate to good (40-61% isolated yields reported).
- Products isolated as white solids.
- Purification uses pentane/ether solvent gradients.
This method is robust and reproducible for various substituted biscyclopropanes, including phenyl-substituted analogues, producing the target bicyclo[4.2.0]octatrienes efficiently.
Magnesium Iodide (MgI2)-Mediated Cyclization Followed by Tosyl Fluoride and DBU Treatment
An alternative two-step approach involves:
- Step 1: Treatment of biscyclopropane with MgI2 in dichloroethane (DCE) at room temperature for a short time (e.g., 10 min), promoting ring opening or rearrangement.
- Step 2: Addition of tosyl fluoride (TsF) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile, followed by microwave-assisted heating (90 °C, ~70 min).
This sequence leads to cyclization and formation of benzocyclobutene derivatives, precursors to bicyclo[4.2.0]octatrienes.
- Microwave heating accelerates reaction times.
- Yields reported around 36% for phenyl-substituted derivatives.
- Provides access to functionalized bicyclic intermediates amenable to further transformations.
This method is particularly useful when combined with subsequent elimination or rearrangement steps to access the target bicyclo[4.2.0]octa-1,3,5-triene core.
Intramolecular Cycloaddition of o-Quinodimethane Intermediates
Another sophisticated approach involves generating o-quinodimethane intermediates in situ, which undergo intramolecular cycloaddition to form the bicyclo[4.2.0]octatriene system with phenyl substitution.
- Preparation of o-quinodimethane precursors from substituted benzocyclobutene or benzocyclobutenol derivatives.
- Cycloaddition proceeds under thermal or photochemical conditions.
- This method allows for stereoselective synthesis of the bicyclic triene.
- Often used in the synthesis of natural product analogues such as podophyllotoxin derivatives.
Despite the complexity, this approach offers excellent control over stereochemistry and substitution patterns on the bicyclic scaffold.
Bromination and Subsequent Elimination Strategies
Bromination of benzocyclobutene or related bicyclic ketones followed by elimination reactions can also yield bicyclo[4.2.0]octatriene derivatives.
- Bromination is typically achieved using N-bromosuccinimide (NBS).
- Subsequent elimination with strong bases (e.g., potassium hydride) facilitates ring rearrangement.
- This method is useful for introducing functional groups that can be further manipulated.
However, yields and reproducibility can vary depending on substrate and conditions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| TBAF-promoted ring expansion | Biscyclopropane + TBAF in THF, reflux overnight | 40-61 | Mild conditions, good yields | Requires biscyclopropane precursor |
| MgI2 + TsF/DBU microwave sequence | MgI2 in DCE, then TsF + DBU in MeCN, microwave | ~36 | Accelerated reaction, functionalized products | Moderate yield |
| Intramolecular o-quinodimethane cycloaddition | Thermal/photochemical cycloaddition from benzocyclobutene derivatives | Variable | Stereoselective, versatile | Multi-step precursor synthesis |
| Bromination + base elimination | NBS bromination, base-induced elimination | Variable | Functional group introduction | Variable yields, complex mixtures |
Detailed Research Findings and Notes
- The TBAF method is widely used due to its operational simplicity and relatively high yields for phenyl-substituted bicyclo[4.2.0]octatrienes.
- Microwave-assisted cyclization using MgI2 and TsF/DBU is a modern technique that reduces reaction times significantly and is suitable for scale-up.
- The intramolecular cycloaddition approach, although more complex, allows access to stereochemically defined bicyclic systems, valuable in natural product synthesis.
- Bromination and elimination strategies provide alternative routes but often require careful optimization to avoid side reactions and improve yields.
- Purification is commonly achieved by silica gel chromatography using pentane/ether solvent systems.
- Characterization of products includes NMR spectroscopy (1H and 13C), with typical chemical shifts confirming bicyclic triene formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
